3-(aminomethyl)-N-ethylpyridin-2-amine
Description
Properties
IUPAC Name |
3-(aminomethyl)-N-ethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2,6,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLUXKQWIPVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Aminomethyl N Ethylpyridin 2 Amine
Direct Synthetic Routes to 3-(aminomethyl)-N-ethylpyridin-2-amine
Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by forming one of the key carbon-nitrogen bonds in the final stage.
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org In the context of synthesizing this compound, a plausible direct approach involves the reaction of a precursor aldehyde, 2-(ethylamino)pyridine-3-carbaldehyde, with an ammonia (B1221849) source.
The reaction proceeds in two main steps: the formation of an imine intermediate between the aldehyde and ammonia, followed by the reduction of the imine to the desired primary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices. organic-chemistry.org
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Features |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Common, inexpensive, requires separate imine formation step. organic-chemistry.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mild, selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |
The key challenge in this approach is the synthesis of the starting aldehyde. Pyridine-2-carbaldehydes can be prepared via the oxidation of the corresponding methyl or hydroxymethyl pyridines. nih.govwikipedia.org Therefore, the synthesis would first require the preparation of 2-(ethylamino)-3-methylpyridine or 2-(ethylamino)-3-(hydroxymethyl)pyridine.
Amine alkylation is a fundamental C-N bond-forming reaction. A direct synthesis of this compound could be envisioned through the selective N-ethylation of a precursor, 3-(aminomethyl)pyridin-2-amine. This reaction would typically involve an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base to neutralize the generated acid.
However, controlling the selectivity of alkylation presents a significant challenge. The precursor, 3-(aminomethyl)pyridin-2-amine, possesses three distinct nitrogen atoms with nucleophilic character: the endocyclic pyridine (B92270) nitrogen, the primary aminomethyl nitrogen, and the C2-amino nitrogen. This can lead to a mixture of N-alkylated, and potentially over-alkylated, products. acs.org While N-alkylation of the exocyclic amino group of 2-aminopyridine (B139424) is generally favored over the ring nitrogen, achieving selective mono-ethylation at the C2-amino position in the presence of the C3-aminomethyl group would require careful optimization of reaction conditions (e.g., choice of base, solvent, and temperature). researchgate.netgoogle.com
An alternative alkylation strategy could involve the reaction of 2,3-diaminopyridine (B105623) with a suitable electrophile, although this would be a more complex transformation requiring multiple steps and protecting group strategies to achieve the desired product.
Multi-Step Synthetic Sequences for this compound and its Precursors
Multi-step syntheses provide greater control over regiochemistry and are often necessary for complex substitution patterns. These routes rely on the preparation of key pyridine intermediates followed by systematic functional group transformations.
The synthesis of this compound can be approached from several versatile pyridine intermediates. A common and strategically important precursor is 2-amino-3-cyanopyridine. This intermediate can be synthesized through multicomponent reactions, for instance, from enaminones, malononitrile (B47326), and an amine source. nih.gov
Another critical class of intermediates includes 2-aminonicotinic acid and its derivatives. 2-Aminonicotinic acid itself can be used to build the C3-aminomethyl group after initial modification of the C2-amino group. Furthermore, halogenated pyridines, such as 2-chloro-3-cyanopyridine (B134404) or 2-chloro-3-(trifluoromethyl)pyridine, serve as valuable precursors. These compounds allow for sequential nucleophilic aromatic substitution (SNAr) and reduction steps. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a known starting material for related aminomethylpyridine derivatives. google.comgoogle.com
Table 2: Key Pyridine Intermediates and Their Synthetic Utility
| Intermediate | Potential Starting Material(s) | Subsequent Transformation(s) |
|---|---|---|
| 2-Amino-3-cyanopyridine | Enaminones, malononitrile nih.gov | Nitrile reduction, N-alkylation |
| 2-Aminonicotinic acid | 2-Aminopyridine google.com | Carboxylic acid reduction, functional group interconversion |
| 2-Chloro-3-cyanopyridine | 3-Cyanopyridine N-oxide | SNAr with ethylamine, nitrile reduction |
The preparation of 2,3-diaminopyridine from readily available 2-aminopyridine via bromination, nitration, and reduction steps is a well-documented process that provides a versatile starting point for further functionalization. orgsyn.org
Once a suitable pyridine intermediate is in hand, a series of functional group interconversions (FGIs) are performed to arrive at the final product.
Starting from 2-amino-3-cyanopyridine , a potential synthetic sequence is:
N-Ethylation: Selective ethylation of the 2-amino group. This step faces the selectivity challenges mentioned previously. Protecting the future C3-amino group is not an option at the nitrile stage.
Nitrile Reduction: The cyano group is then reduced to a primary amine (the aminomethyl group). This is commonly achieved using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). google.com
An alternative, and potentially more controllable, route from a cyanopyridine intermediate would involve:
Preparation of 2-(ethylamino)-3-cyanopyridine: This could be synthesized from 2-chloro-3-cyanopyridine via nucleophilic aromatic substitution with ethylamine.
Nitrile Reduction: The resulting intermediate is then reduced to afford the target compound, this compound. This pathway offers better regiochemical control for the ethyl group placement.
Starting from 2-aminonicotinic acid :
N-Ethylation: The 2-amino group could be ethylated first.
Carboxylic Acid Reduction: The carboxylic acid group at the C3 position is reduced to a primary alcohol, yielding (2-(ethylamino)pyridin-3-yl)methanol. This reduction can be performed using strong reducing agents like LiAlH₄ or by converting the acid to an ester followed by reduction. A known process describes the reduction of 2-aminopyridine-3-carboxylic acid to 2-amino-3-hydroxymethylpyridine using red aluminum. google.com
Hydroxyl to Amine Conversion: The primary alcohol is converted into the aminomethyl group. This is typically a two-step process, involving conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an ammonia equivalent (like sodium azide (B81097) followed by reduction, or direct amination).
Development of Novel Catalytic Approaches for this compound Synthesis
Modern organic synthesis increasingly relies on novel catalytic methods to improve efficiency, selectivity, and sustainability. The functionalization of pyridine rings is an active area of research, with transition-metal catalysis playing a pivotal role. beilstein-journals.orgnih.gov
For a molecule like this compound, late-stage functionalization (LSF) via C-H activation could offer a more direct route. researchgate.net For example, a directed C3-functionalization of a 2-(ethylamino)pyridine (B1365222) substrate could be envisioned. While C2-functionalization is more common due to the directing effect of the pyridine nitrogen, methods for meta-selective (C3/C5) functionalization are emerging. snnu.edu.cn These often rely on specialized directing groups or bifunctional catalysts. snnu.edu.cnresearchgate.net
Palladium-catalyzed cross-coupling reactions are another powerful tool. nih.gov A hypothetical route could involve the C3-halogenation or borylation of a 2-(ethylamino)pyridine intermediate, followed by a coupling reaction to introduce the aminomethyl precursor group (e.g., a cyanomethyl or nitromethyl group), which is then reduced. nih.govsnnu.edu.cn
Photocatalysis has also emerged as a method for pyridine functionalization, often proceeding through radical intermediates. acs.org This could enable novel C-H aminomethylation pathways under mild conditions, potentially bypassing the need for pre-functionalized starting materials. While direct application to the synthesis of this compound may not be established, these cutting-edge catalytic systems represent the future of pyridine chemistry and offer promising, more atom-economical strategies.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis and functionalization of complex aromatic systems like substituted aminopyridines. While specific literature detailing the direct use of this compound in these reactions is not extensively available, the methodologies are broadly applicable to the aminopyridine scaffold. Key reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are central to the synthesis of derivatives of this family. rsc.orgwikipedia.orggouni.edu.ng
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds. wikipedia.org It is widely used for the synthesis of aryl amines from aryl halides or triflates. researchgate.net This reaction is particularly valuable for synthesizing substituted aminopyridines, offering a direct route by coupling a halopyridine with an appropriate amine. nih.gov The versatility of this method allows for the combination of various amines with halopyridines, tolerant of a wide range of functional groups. nih.gov The choice of palladium catalyst, ligand, and base is crucial for the reaction's success, with electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.orgresearchgate.net
Another cornerstone of cross-coupling chemistry is the Suzuki-Miyaura reaction, which forges C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. rsc.orgorganic-chemistry.org This reaction is instrumental in creating biaryl structures and introducing alkyl or aryl substituents onto heterocyclic rings like pyridine. organic-chemistry.orgacs.org For aminopyridine synthesis, the Suzuki reaction can be used to append aryl groups to a halopyridine core, a reaction that proceeds efficiently even with the presence of the basic amino group, which could otherwise inhibit the catalyst. organic-chemistry.org
Copper-catalyzed methods, such as the Goldberg reaction, provide an alternative, cost-effective route for C-N bond formation, particularly in the synthesis of N-substituted aminopyridines from 2-bromopyridine (B144113) and amides. nih.gov
The table below summarizes representative conditions for these key metal-catalyzed cross-coupling reactions used in the synthesis of various aminopyridine derivatives.
| Reaction Name | Reaction Type | Substrates | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N Coupling | 2-Bromopyridines and volatile amines | Palladium catalyst with electron-rich ligands | Sealed tube | Secondary and tertiary aminopyridines | High | researchgate.netnih.gov |
| Buchwald-Hartwig Amination | C-N Coupling | 4-(Pyridin-3-yl)pyrimidin-2-amine and Aryl bromides | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Toluene, reflux | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82% | nih.gov |
| Suzuki-Miyaura Coupling | C-C Coupling | 2-Halo-4-aminopyridine and Phenylboronic acid | Pd(TPP)₂Cl₂ / K₃PO₄ | Acetonitrile-water, CO₂ atmosphere | 2-Phenyl-4-aminopyridine | Quantitative | rsc.org |
| Suzuki-Miyaura Coupling | C-C Coupling | 3-Amino-2-chloropyridine and 2-Methoxyphenylboronic acid | Pd catalyst with dialkylbiphenylphosphino ligand | Not specified | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
| Goldberg Reaction | C-N Coupling | 2-Bromopyridine and Secondary N-alkyl(aryl)formamides | CuI / 1,10-phenanthroline | In situ methanolysis/hydrolysis | 2-N-substituted aminopyridines | High | nih.gov |
Application of Green Chemistry Principles in Aminopyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like aminopyridines to minimize environmental impact and enhance efficiency. rsc.org These strategies focus on reducing waste, avoiding hazardous substances, and improving atom economy. nih.govresearchgate.net Key green methodologies applied to aminopyridine synthesis include multicomponent reactions (MCRs), the use of environmentally benign solvents, and alternative energy sources.
Another central tenet of green chemistry is the reduction or elimination of volatile organic solvents. Syntheses of aminopyridines have been successfully demonstrated under solvent-free conditions, where the neat reactants are mixed, often with gentle heating. mdpi.comresearchgate.net When a solvent is necessary, the focus shifts to greener alternatives such as water or ethanol. researchgate.net Microwave-assisted synthesis has also emerged as a powerful green tool, often leading to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. nih.gov
The following table highlights various green chemistry approaches used for the synthesis of aminopyridine derivatives.
| Synthetic Method | Green Principle | Reactants | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| Four-Component Reaction | Multicomponent Reaction, Solvent-Free, Catalyst-Free | Acetophenone, Malononitrile, Benzaldehyde, Ammonium carbonate | Room temperature, solvent-free | Substituted 2-aminopyridines | High atom economy, simple procedure, no catalyst needed | mdpi.comresearchgate.net |
| Three-Component Reaction | Multicomponent Reaction, Solvent-Free | Enaminones, Primary amines, Malononitrile | Solvent-free | 2-Amino-3-cyanopyridine derivatives | Fast, clean, simple method | researchgate.net |
| One-Pot MCR | Multicomponent Reaction, Microwave-Assisted, Solvent-Free | 2-Aminopyridine, Cyanamide, Aromatic aldehydes | Microwave heating (120 °C), neat | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Rapid (15 min), high yield, excellent atom economy | nih.gov |
| One-Pot MCR | Multicomponent Reaction, Green Solvent | 1,1-Enediamines, Benzaldehyde derivatives, 1,3-Dicarbonyl compounds | Propylene Carbonate (PC) solvent, 110 °C | Fluorinated 2-aminopyridines | Environmentally benign, mild conditions, good yields | rsc.org |
| Four-Component Reaction | Multicomponent Reaction, Microwave-Assisted, Green Solvent | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation, ethanol | Novel pyridine derivatives | Excellent yields (82-94%), short reaction time (2-7 min) | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 3 Aminomethyl N Ethylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of 3-(aminomethyl)-N-ethylpyridin-2-amine
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, including the aromatic pyridine (B92270) ring and the electron-withdrawing nitrogen atoms.
The key proton environments are:
Pyridine Ring Protons (H-4, H-5, H-6): These three aromatic protons would appear in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns (doublets, triplets, or doublets of doublets) would confirm their relative positions on the pyridine ring.
Aminomethyl Protons (-CH₂-NH₂): The methylene (B1212753) protons adjacent to the pyridine ring are expected to resonate as a singlet or a multiplet, typically in the range of 3.8-4.5 ppm.
Primary Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. Their chemical shift is highly variable (typically 1.5-3.5 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. docbrown.info
Ethyl Group Protons (-N-CH₂-CH₃): The methylene protons of the ethyl group, being adjacent to a nitrogen atom, would appear as a quartet around 2.5-3.5 ppm. libretexts.org The terminal methyl protons would resonate further upfield as a triplet, typically in the 1.0-1.5 ppm range.
Secondary Amine Proton (-NH-): The proton on the secondary amine attached to the pyridine ring would also produce a signal whose chemical shift and appearance (broad or sharp) are dependent on experimental conditions. libretexts.org Addition of D₂O would cause the signals from both the -NH₂ and -NH- protons to disappear, confirming their assignment. docbrown.info
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyridine H-6 | ~8.0 - 8.2 | Doublet (d) |
| Pyridine H-4 | ~7.2 - 7.5 | Triplet (t) or dd |
| Pyridine H-5 | ~6.5 - 6.8 | Doublet (d) |
| -NH- (sec-amine) | Variable (e.g., ~5.0) | Broad Singlet (br s) |
| -CH₂-NH₂ | ~3.8 - 4.2 | Singlet (s) |
| -NH-CH₂-CH₃ | ~3.2 - 3.5 | Quartet (q) |
| -NH₂ (prim-amine) | Variable (e.g., ~2.0) | Broad Singlet (br s) |
| -NH-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure of this compound, eight distinct carbon signals are expected, assuming no accidental magnetic equivalence.
Pyridine Ring Carbons: The five carbons of the substituted pyridine ring would resonate in the aromatic region (110-160 ppm). The carbon atom C-2, bonded to two nitrogen atoms, would be the most downfield.
Aminomethyl Carbon (-CH₂-NH₂): This aliphatic carbon, attached to the aromatic ring and a primary amine, would likely appear in the 40-50 ppm range.
Ethyl Group Carbons (-N-CH₂-CH₃): The methylene carbon, being directly attached to nitrogen, is expected in the 35-45 ppm range, while the terminal methyl carbon would be found in the upfield region, around 13-18 ppm. docbrown.info
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~155 - 160 |
| Pyridine C-6 | ~145 - 150 |
| Pyridine C-4 | ~135 - 140 |
| Pyridine C-3 | ~120 - 125 |
| Pyridine C-5 | ~110 - 115 |
| -CH₂-NH₂ | ~40 - 45 |
| -NH-CH₂-CH₃ | ~38 - 43 |
| -NH-CH₂-CH₃ | ~14 - 17 |
To confirm the assignments made from one-dimensional spectra, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent protons on the pyridine ring (H-4, H-5, H-6) and within the ethyl group between the -CH₂- and -CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different fragments of the molecule. For instance, it would show correlations from the aminomethyl protons (-CH₂) to the pyridine carbons C-2, C-3, and C-4, confirming the substituent's position.
The NMR spectrum of this compound can be sensitive to changes in temperature and the choice of solvent. reddit.com
Temperature Effects: Variable-temperature NMR studies can provide insight into dynamic processes such as conformational changes or the rate of proton exchange for the N-H protons. vnu.edu.vnrsc.org As temperature increases, the rate of exchange for the amine protons with residual water or other amine molecules increases, often leading to significant broadening of the N-H signals until they may become unobservable.
Solvent Effects: The chemical shifts, particularly of the N-H protons and adjacent C-H protons, can be significantly affected by the solvent. researchgate.net In proton-donating or accepting solvents like DMSO-d₆ or CD₃OD, hydrogen bonding interactions will be more pronounced compared to a less interactive solvent like CDCl₃. acs.org This can lead to downfield shifts of the N-H protons and can sometimes resolve or change the appearance of their signals.
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Analysis of this compound
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its primary amine, secondary amine, ethyl, and substituted pyridine moieties.
N-H Vibrations: The molecule contains both a primary (-NH₂) and a secondary (-NH-) amine.
The primary amine is expected to show two N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. orgchemboulder.com
The secondary amine should exhibit a single N-H stretching band in a similar region, 3310-3350 cm⁻¹. spectroscopyonline.com
N-H bending (scissoring) vibrations for the primary amine typically appear around 1580-1650 cm⁻¹. orgchemboulder.com
A broad N-H wagging band for both primary and secondary amines can be observed in the 665-910 cm⁻¹ range. orgchemboulder.com
C-H Vibrations:
Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹.
Aliphatic C-H stretching from the -CH₂- and -CH₃ groups would appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov
C-N Vibrations: C-N stretching vibrations for aromatic and aliphatic amines occur in the 1020-1335 cm⁻¹ region. orgchemboulder.com
Table 3: Expected Characteristic IR and Raman Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |
| N-H Stretch | Secondary Amine (-NH-) | 3310 - 3350 (one band) | Medium-Weak |
| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (-CH₂-, -CH₃) | 2850 - 2960 | Medium-Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |
| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong-Medium |
| C-N Stretch | Aromatic/Aliphatic Amine | 1020 - 1335 | Medium |
| N-H Wag | Primary/Secondary Amine | 665 - 910 | Broad, Strong |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of flexible molecules like this compound. The molecule's structure features several rotatable single bonds, specifically the C-C and C-N bonds of the ethyl and aminomethyl substituents. Rotation around these bonds can give rise to multiple stable conformers (rotational isomers), each with a unique vibrational signature.
Theoretical calculations, often employing Density Functional Theory (DFT), are typically used to predict the vibrational frequencies of different possible conformers. By comparing these calculated spectra with experimental FT-IR and FT-Raman data, the most stable conformer in the solid state or in solution can be identified. iu.edu.sa Key vibrational modes for conformational analysis include the stretching and bending vibrations of the N-H, C-H, C-N, and C-C bonds. For instance, the frequencies of the NH₂ scissoring and rocking modes in the aminomethyl group can be sensitive to its orientation relative to the pyridine ring. Similarly, the vibrational modes of the N-ethyl group can provide information about its rotational position. scirp.org
Studies on similar substituted pyridines and amines have shown that functional groups such as amino and alkyl groups have characteristic vibrational frequencies. derpharmachemica.comnih.gov The N-H stretching vibrations of the primary and secondary amine groups are expected in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and aminomethyl groups are anticipated between 2850 and 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. scirp.org Subtle shifts in the positions of these bands can indicate the presence of specific conformers stabilized by intramolecular interactions, such as hydrogen bonding between the aminomethyl hydrogen and the pyridine nitrogen.
Table 1: Characteristic Vibrational Frequencies for Conformational Analysis of this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Conformational Significance |
| N-H Asymmetric & Symmetric Stretch | -NH₂ and -NH- | 3300 - 3500 | Band position and shape can be affected by hydrogen bonding (intra- or intermolecular). |
| C-H Aliphatic Stretch | -CH₂- and -CH₃ | 2850 - 3000 | Sensitive to the local electronic environment of the alkyl groups. |
| Pyridine Ring Stretch | C=C and C=N | 1400 - 1600 | Ring vibrations can shift based on the electronic effects of the substituents. |
| NH₂ Scissoring (Bending) | -NH₂ | 1590 - 1650 | Frequency is sensitive to the rotational orientation of the aminomethyl group. |
| CH₂ Bending | -CH₂- | 1440 - 1480 | Can provide insights into the conformation of the ethyl and aminomethyl chains. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aminopyridine chromophore. Pyridine itself exhibits characteristic absorptions in the UV region arising from π → π* and n → π* transitions.
The introduction of the amino (-NH₂) and N-ethylamino (-NH-C₂H₅) groups onto the pyridine ring is expected to significantly influence its electronic spectrum. These groups act as powerful auxochromes, meaning they are electron-donating groups that can interact with the π-system of the pyridine ring. This interaction, primarily through resonance, increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Consequently, a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands is anticipated compared to unsubstituted pyridine. nist.gov
The primary π → π* transitions in substituted pyridines typically occur in the 200-300 nm range. A weaker n → π* transition, involving the promotion of a non-bonding electron from the pyridine nitrogen to an anti-bonding π* orbital, may also be observed at a longer wavelength, often appearing as a shoulder on the main absorption band. The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region (nm) | Characteristics |
| π → π | Promotion of an electron from a π to a π orbital | 230 - 280 | High intensity (high molar absorptivity). Subject to bathochromic shifts by substituents. |
| n → π | Promotion of an electron from a non-bonding n orbital | 270 - 320 | Low intensity. Often appears as a weak shoulder on the main π → π band. |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₄N₄), the molecular weight is approximately 166.22 g/mol .
In accordance with the Nitrogen Rule, a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak ([M]⁺•) in the mass spectrum is expected at an m/z (mass-to-charge ratio) of 166.
The fragmentation of the molecular ion provides valuable structural information. Aliphatic amines are well-known to undergo characteristic α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound, several key fragmentation pathways are predictable:
α-Cleavage at the N-ethyl group: Loss of a methyl radical (•CH₃, mass 15) from the ethyl group would yield a prominent fragment ion at m/z 151.
Cleavage of the C-C bond in the aminomethyl group: Benzylic-type cleavage of the bond between the pyridine ring and the CH₂NH₂ group would lead to the formation of a pyridinium (B92312) ion and a neutral CH₂NH₂ radical, or vice versa. The charge is most likely to be retained on the nitrogen-containing fragments. whitman.edu
Loss of the ethyl group: Cleavage of the N-C bond of the ethyl group could result in the loss of an ethyl radical (•C₂H₅, mass 29), producing a fragment at m/z 137.
The relative abundance of these and other fragment ions creates a unique fingerprint that can be used to identify the compound. youtube.comdocbrown.info
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 166 | [C₈H₁₄N₄]⁺• | - | Molecular Ion ([M]⁺•) |
| 151 | [M - CH₃]⁺ | •CH₃ (15 Da) | α-Cleavage at the ethyl group |
| 137 | [M - C₂H₅]⁺ | •C₂H₅ (29 Da) | Loss of the entire ethyl group |
| 136 | [C₇H₁₀N₃]⁺ | •CH₂NH₂ (30 Da) | Cleavage of the bond between the ring and aminomethyl group |
| 108 | [C₆H₈N₂]⁺• | C₂H₆N₂ (58 Da) | Complex rearrangement and fragmentation |
Solid-State Structural Analysis: X-ray Diffraction Crystallography of this compound and its Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Obtaining a suitable single crystal of this compound or one of its derivatives (e.g., a salt) would allow for the precise determination of bond lengths, bond angles, and torsional angles.
This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. A key aspect of the crystal structure would be the elucidation of intermolecular interactions, particularly hydrogen bonding. The molecule contains multiple hydrogen bond donors (the -NH- and -NH₂ groups) and acceptors (the pyridine nitrogen and the amine nitrogens). It is highly probable that these groups would engage in a network of intermolecular hydrogen bonds, potentially forming centrosymmetric dimers or extended one-, two-, or three-dimensional networks. nih.gov This hydrogen bonding network is critical as it dictates the crystal packing and influences the compound's physical properties, such as its melting point and solubility.
Table 4: Representative Data from a Single-Crystal XRD Analysis
| Parameter | Example Value / Information Obtained |
| Chemical Formula | C₈H₁₄N₄ |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pna2₁ |
| Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) |
| Volume (V) | ų |
| Molecules per Unit Cell (Z) | e.g., 2, 4, 8 |
| Bond Lengths & Angles | Precise measurements for all bonds (e.g., C-N, C-C, C=N) and angles |
| Hydrogen Bond Geometry | Donor-H···Acceptor distances (Å) and angles (°) |
Powder X-ray Diffraction for Polymorphic Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical and chemical properties. researchgate.net Powder X-ray diffraction (PXRD) is the primary and most effective technique for identifying and characterizing different polymorphic forms of a substance. rigaku.comresearchgate.net
In a PXRD experiment, a powdered sample containing randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase, or polymorph, produces a unique and characteristic diffraction pattern, which serves as a fingerprint for that specific form. diva-portal.org
A polymorphic screen for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, cooling rates) and analyzing the resulting solid forms by PXRD. The discovery of different PXRD patterns would confirm the existence of multiple polymorphs. This is a critical step in pharmaceutical development to ensure the consistent production of the desired, most stable crystalline form. rigaku.com
Table 5: Illustrative Powder XRD Data for Two Hypothetical Polymorphs
| Form A (2θ degrees) | Relative Intensity (%) | Form B (2θ degrees) | Relative Intensity (%) |
| 8.5 | 100 | 9.1 | 85 |
| 12.3 | 65 | 11.5 | 100 |
| 15.8 | 40 | 16.2 | 50 |
| 19.1 | 80 | 18.4 | 70 |
| 21.7 | 55 | 22.9 | 90 |
Computational Chemistry and Theoretical Modeling of 3 Aminomethyl N Ethylpyridin 2 Amine
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and the preferred three-dimensional arrangement of atoms.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For 3-(aminomethyl)-N-ethylpyridin-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net The optimization process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. researchgate.net
Interactive Table: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-N(amine) | ~1.38 Å |
| Bond Length | C3-C(methylene) | ~1.51 Å |
| Bond Angle | N(pyridine)-C2-N(amine) | ~118° |
Note: The data in this table is illustrative, representing typical values obtained for similar aminopyridine structures from DFT calculations.
Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. researchgate.net This method transforms the complex wave function of a molecule into a localized picture of orbitals, revealing donor-acceptor interactions that contribute to molecular stability. For this compound, NBO analysis can quantify the delocalization of lone pair electrons from the nitrogen atoms into antibonding orbitals of the pyridine (B92270) ring. This analysis also provides a detailed picture of the charge distribution, identifying which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). Such studies on the related compound 2-amino-3-nitropyridine (B1266227) have revealed significant intramolecular hydrogen bonding and charge transfer interactions. researchgate.net
Interactive Table: NBO Analysis - Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (a.u.) |
|---|---|
| N (Pyridine Ring) | -0.55 |
| N (Ethylamino Group) | -0.70 |
| N (Aminomethyl Group) | -0.85 |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of an NBO charge analysis for this molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, while the LUMO would be distributed over the same aromatic system. These calculations help predict how the molecule will interact with other reagents. researchgate.netresearchgate.net
Interactive Table: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Associated with electron-donating capability |
| LUMO | -0.9 | Associated with electron-accepting capability |
Note: This data is representative of values calculated for aminopyridine derivatives.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to explore the conformational landscape of flexible molecules like this compound by simulating the motion of atoms over time. nih.gov These simulations can reveal the different shapes (conformers) the molecule can adopt, the relative stability of these conformers, and the energy barriers for converting between them. researchgate.net MD simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how intermolecular interactions influence the molecule's shape and behavior. nih.govresearchgate.net This is particularly important for understanding how the molecule might interact with biological targets or behave in solution.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental spectra helps in the definitive assignment of signals to specific atoms. nih.gov
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov The computed frequencies are often scaled by an empirical factor to better match experimental results. dtic.milresearchgate.net This analysis helps in assigning specific vibrational modes, such as N-H stretches, C-N stretches, and aromatic ring vibrations, to the observed spectral bands. scirp.org
Interactive Table: Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (primary amine) | 3410, 3325 | 3500-3300 |
| C-H Stretch (aromatic) | 3050 | 3100-3000 |
| C-H Stretch (aliphatic) | 2960 | 3000-2850 |
Note: Predicted values are illustrative, based on typical results for similar compounds.
Computational Elucidation of Reaction Mechanisms Involving this compound
Theoretical chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) allows for the prediction of the most likely reaction pathway. nih.gov For this compound, computational studies could be used to explore various potential reactions, such as electrophilic substitution on the pyridine ring, N-alkylation/acylation at the amine groups, or oxidation pathways. These studies provide a molecular-level understanding of reactivity that can guide synthetic chemistry efforts. nih.gov
Coordination Chemistry of 3 Aminomethyl N Ethylpyridin 2 Amine As a Ligand
Ligand Properties and Coordination Modes of 3-(aminomethyl)-N-ethylpyridin-2-amine
The structure of this compound suggests it can act as a versatile ligand, potentially exhibiting multiple coordination modes. Its properties are derived from the presence of several potential donor atoms and the flexibility of its aminomethyl arm.
Based on the chemistry of related aminopyridine ligands, this compound is expected to be an excellent chelating agent. The proximity of the pyridine (B92270) ring nitrogen and the nitrogen of the aminomethyl group allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This bidentate N,N'-chelation is a common feature in ligands containing a 2-aminopyridine (B139424) moiety. pvpcollegepatoda.org
Furthermore, the ligand possesses the capability to act as a bridging ligand, connecting two or more metal centers. This can occur in several ways:
The pyridine nitrogen and the exocyclic primary amine could each coordinate to a different metal ion.
The ligand could chelate to one metal center while the N-ethylamino group coordinates to another, although this might be sterically hindered.
The flexibility of the aminomethyl group allows the ligand to adopt various conformations to facilitate these bridging modes, potentially leading to the formation of one-, two-, or three-dimensional coordination polymers. The study of 3-aminopyridine (B143674) as a co-ligand has shown its ability to link metal centers into polymeric chains. researchgate.net
The this compound ligand presents three potential nitrogen donor atoms for coordination to metal ions:
The pyridine ring nitrogen (N1): This is a common and strong coordination site for pyridine-based ligands. wikipedia.org
The exocyclic primary amine nitrogen (N2): The nitrogen of the aminomethyl group is a good σ-donor.
The N-ethylamino nitrogen (N3): The secondary amine nitrogen attached to the pyridine ring is also a potential coordination site.
The coordination behavior will likely be dominated by the formation of a chelate ring involving the pyridine nitrogen (N1) and the aminomethyl nitrogen (N2), as this arrangement is sterically favorable and leads to a thermodynamically stable five-membered ring. The N-ethylamino group's participation in coordination might be less frequent due to the electronic effects of the pyridine ring and potential steric hindrance from the ethyl group. However, its involvement cannot be entirely ruled out, especially with metal ions that have a high coordination number and a preference for nitrogen donors.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Description |
| Monodentate | Pyridine N | Coordination through the pyridine ring nitrogen only. |
| Monodentate | Aminomethyl N | Coordination through the nitrogen of the aminomethyl group. |
| Bidentate Chelating | Pyridine N, Aminomethyl N | Formation of a five-membered chelate ring. |
| Bridging | Pyridine N, Aminomethyl N | Each nitrogen atom coordinates to a different metal center. |
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this ligand would likely follow standard procedures for the formation of coordination compounds. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.
Transition metal complexes of this compound could be synthesized by reacting the ligand with various transition metal salts (e.g., chlorides, nitrates, sulfates) in solvents like ethanol, methanol, or acetonitrile. The reaction conditions, such as temperature and stoichiometry, would be optimized to favor the formation of the desired complex. For instance, the synthesis of aminopyridine-iron(II) complexes has been achieved by reacting the ligand with an iron(II) chloride precursor in toluene. nsf.gov Similarly, copper(II) complexes with pyridine amide ligands have been prepared using various copper(II) salts. mdpi.com
Characterization of the resulting complexes would involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen donor atoms by observing shifts in the N-H and C=N stretching frequencies.
UV-Visible Spectroscopy: To study the electronic transitions and determine the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand's structure upon coordination.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
While the coordination chemistry of aminopyridines with transition metals is more extensively studied, they are also capable of forming complexes with main group metals. The synthesis would be analogous to that of transition metal complexes, involving the reaction of the ligand with a main group metal salt. The resulting complexes would be characterized using similar techniques, with a particular focus on IR and NMR spectroscopy to elucidate the coordination environment.
Structural Studies of Coordination Compounds Formed with this compound
Based on the structural studies of related aminopyridine complexes, several structural motifs can be anticipated for complexes of this compound. Single-crystal X-ray diffraction studies on complexes of ligands like 2-amino-3-methylpyridine (B33374) have revealed both mononuclear and polymeric structures. mdpi.com
In a mononuclear complex, the ligand would likely act as a bidentate chelate, forming a complex of the type [M(L)nXm], where L is the ligand, X is an anion, and n and m are integers depending on the metal's coordination number and oxidation state. The geometry around the central metal ion could be, for example, tetrahedral, square planar, or octahedral.
In polymeric structures, the ligand would act as a bridging unit, linking metal centers to form extended networks. The nature of the bridging would dictate the dimensionality of the resulting coordination polymer. The presence of the N-ethyl group might introduce steric effects that could influence the packing of the molecules in the crystal lattice and potentially lead to the formation of specific supramolecular architectures through hydrogen bonding or other non-covalent interactions.
No Specific Research Data Available for this compound Coordination Complexes
Despite a comprehensive search of scientific literature and databases, no specific experimental or computational data could be found for the coordination chemistry of the compound this compound. The requested detailed article focusing on its crystallographic analysis, spectroscopic signatures, and the reactivity of its metal complexes cannot be generated with scientific accuracy due to the absence of published research on this specific ligand.
The following outline was intended for the detailed article:
Reactivity and Catalytic Applications of Metal Complexes Derived from this compound
Redox Behavior and Oxidation States
While information on the broader class of aminopyridine ligands is available, these findings cannot be directly and accurately extrapolated to the specific structural and electronic properties of metal complexes formed with this compound.
General Expectations Based on Related Aminopyridine Ligands
Based on the known coordination chemistry of similar aminopyridine derivatives, some general properties and behaviors for metal complexes of this compound can be hypothesized. It is crucial to note that these are educated predictions and not substitutes for experimental data.
Expected Coordination Behavior:
This compound possesses three potential donor sites: the pyridine ring nitrogen, the primary amine of the aminomethyl group, and the secondary amine of the N-ethyl group. This structure suggests it would likely act as a bidentate or tridentate ligand. The most probable coordination mode would involve the pyridine nitrogen and the primary amine of the aminomethyl group, forming a stable five-membered chelate ring.
Crystallographic Analysis of Metal-Ligand Structures:
For related aminopyridine complexes, X-ray crystallography typically reveals the formation of mononuclear or polynuclear structures depending on the metal-to-ligand ratio and the counter-ions present. nih.govmdpi.com For a bidentate coordination of this compound, one would expect to observe distorted tetrahedral, square planar, or octahedral geometries around the metal center, depending on the metal ion and the presence of other ligands. nih.govmdpi.com Bond lengths between the metal and the pyridine nitrogen would likely be shorter than the bond to the aminomethyl nitrogen, reflecting the different nature of these donor atoms.
Interactive Table: Predicted Crystallographic Parameters for a Hypothetical [M(this compound)Cl₂] Complex
| Parameter | Predicted Value Range | Rationale based on Analogs |
| Coordination Geometry | Distorted Tetrahedral/Square Planar | Common for four-coordinate complexes with bidentate N,N'-ligands. |
| M-N(pyridine) Bond Length | 2.0 - 2.2 Å | Typical for metal-pyridine bonds in similar complexes. |
| M-N(amine) Bond Length | 2.1 - 2.3 Å | Generally slightly longer than M-N(pyridine) bonds. |
| N-M-N Bite Angle | 80 - 90° | Characteristic of five-membered chelate rings. |
Spectroscopic Signatures of Complexation:
Upon complexation with a metal ion, characteristic shifts in the spectroscopic signatures of the ligand are expected.
Infrared (IR) Spectroscopy: The stretching vibrations of the N-H bonds in the amine groups and the C=N and C=C bonds in the pyridine ring would be expected to shift to lower or higher frequencies upon coordination, indicating the involvement of these groups in bonding to the metal center. ekb.eg New bands in the far-IR region would appear, corresponding to the M-N stretching vibrations. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals of the pyridine ring and the aminomethyl group would likely experience downfield shifts upon coordination due to the deshielding effect of the metal ion.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals), which are characteristic of the coordination environment and the specific metal ion.
Reactivity and Catalytic Applications of Metal Complexes:
Metal complexes of aminopyridine ligands are known to participate in various reactions and have been explored for catalytic applications. umn.edunsf.gov
Ligand Exchange and Substitution Reactions:
The coordinated this compound ligand could potentially be displaced by stronger donor ligands. The kinetics and thermodynamics of such substitution reactions would depend on the nature of the metal ion, the entering ligand, and the solvent.
Redox Behavior and Oxidation States:
The redox potential of the metal center would be influenced by the coordination of the this compound ligand. The electron-donating properties of the alkyl and amino substituents would be expected to stabilize higher oxidation states of the metal ion compared to unsubstituted pyridine ligands. Cyclic voltammetry would be the primary technique to investigate the redox behavior of these hypothetical complexes.
Catalytic Potential:
Derivatization and Analog Development Based on the 3 Aminomethyl N Ethylpyridin 2 Amine Scaffold
Synthesis of Novel Structural Analogues of 3-(aminomethyl)-N-ethylpyridin-2-amine
The synthesis of novel analogs from the this compound scaffold is achieved through targeted chemical modifications. These alterations are designed to modulate the molecule's steric, electronic, and physicochemical properties.
Modifications at the Aminomethyl Substituent
The primary amine of the aminomethyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups. Standard amine chemistry can be employed to generate libraries of novel compounds. For instance, reaction with various primary or secondary amines can yield a range of substituted aminomethyl derivatives. researchgate.net This approach is analogous to the synthesis of novel amine derivatives from related pyridine (B92270) compounds, where a chloromethyl intermediate is treated with different amines in the presence of a base. researchgate.net
Another synthetic route involves the conversion of the amine into other functional groups. For example, the aminomethyl group can be used to synthesize sodium dithiocarbamate ligands. Furthermore, advanced synthetic techniques such as regioselective side-chain lithiation can be employed. This method, demonstrated on related N-(pyridin-3-ylmethyl) derivatives, allows for the deprotonation of the carbon adjacent to the nitrogen, creating a nucleophile that can react with various electrophiles to introduce new substituents. researchgate.net
Table 1: Examples of Modifications at the Aminomethyl Substituent
| Reactant/Method | Resulting Functional Group | Potential Application |
|---|---|---|
| Primary/Secondary Amines | Substituted Amines (-CH₂-NHR, -CH₂-NR₂) | Library Synthesis for Screening |
| Carbon Disulfide / NaOH | Dithiocarbamate (-CH₂-NH-CS₂Na) | Ligand Synthesis |
Variations on the N-Ethyl Pyridine Ring
Modifications to the N-ethyl pyridine ring can significantly alter the electronic and steric properties of the molecule. smolecule.com The N-ethyl group can be replaced with other alkyl or aryl substituents through various synthetic methods. The introduction of different N-alkyl groups influences the electron density distribution within the pyridine ring system. smolecule.com
Substituents can also be introduced directly onto the pyridine ring. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose. mdpi.com These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide range of aryl, heteroaryl, and alkyl groups to the pyridine core. For instance, a halogenated pyridine precursor can be coupled with various boronic acids (Suzuki) or amines (Buchwald-Hartwig) to generate diverse analogs. mdpi.com
Table 2: Examples of Variations on the N-Ethyl Pyridine Ring
| Method | Position of Modification | Type of Substituent Introduced |
|---|---|---|
| N-Alkylation/Arylation | N-position of the amino group | Various alkyl, aryl groups |
| Suzuki-Miyaura Coupling | Pyridine Ring (e.g., C4, C5, C6) | Aryl, Heteroaryl, Alkyl groups |
Incorporation into Fused Heterocyclic Systems
The this compound scaffold is an excellent starting material for the synthesis of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. The vicinal amino and aminomethyl groups can react with suitable reagents to form new rings.
A common strategy involves the reaction of 2-aminopyridine (B139424) derivatives to form imidazo[1,2-a]pyridines. researchgate.net This reaction typically proceeds by condensation of the 2-amino group with an α-haloketone or a related species. The resulting fused system can be further functionalized. For example, Vilsmeier-Haack conditions can introduce a carbaldehyde group, which can then undergo Claisen condensation with ketones to build even more complex structures. researchgate.net
Other fused systems can also be accessed. The reaction of 2-aminopyridines with functionalized maleimides can yield pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org Similarly, reactions with enaminones can lead to the formation of azolo[1,5-a]pyrimidine derivatives. mdpi.com These reactions demonstrate the utility of the 2-aminopyridine moiety in constructing diverse, rigid, and polycyclic molecular architectures.
Table 3: Examples of Fused Heterocyclic Systems
| Reactant | Resulting Fused System | Reference Reaction Type |
|---|---|---|
| α-Haloketones | Imidazo[1,2-a]pyridine | Condensation/Cyclization |
| Functionalized Maleimides | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine | Nucleophilic Attack/Cyclization |
| Enaminones | Azolo[1,5-a]pyrimidine | Condensation/Cyclization |
Investigation of Structure-Reactivity and Structure-Function Relationships in Derivatives
The synthesis of analog libraries enables systematic investigations into structure-activity relationships (SAR) and structure-reactivity relationships. By correlating changes in chemical structure with observed effects on biological activity or chemical reactivity, key molecular features can be identified.
SAR studies on pyridine derivatives have revealed general principles for biological activity. The presence and position of substituents such as methoxy, hydroxyl, carbonyl, and amino groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov For example, in studies on pyrazolo[1,5-a]pyrimidin-7-amines, which share a related heterocyclic core, it was found that electron-donating groups on a phenyl substituent were favorable for anti-mycobacterial activity, with amine-based donors showing the best results. mdpi.com Conversely, analogs bearing electron-withdrawing groups were found to be inactive. mdpi.com This highlights how tuning the electronic properties of substituents can directly impact a molecule's function.
These relationships are often rationalized through molecular modeling and docking studies, which can suggest that specific structural arrangements are favorable for interacting with biological targets, such as the ATP synthase in mycobacteria. mdpi.com
Table 4: Summary of Structure-Activity Relationship (SAR) Findings for Related Pyridine Analogs
| Structural Modification | Effect on Biological Activity | Example Class of Compound |
|---|---|---|
| Addition of -OH, -NH₂ groups | Enhanced antiproliferative activity nih.gov | General Pyridine Derivatives |
| Addition of bulky or halogen groups | Lower antiproliferative activity nih.gov | General Pyridine Derivatives |
| Electron-donating groups (e.g., amines) | Increased anti-mycobacterial activity mdpi.com | Pyrazolo[1,5-a]pyrimidin-7-amines |
Design and Preparation of Functionalized Conjugates and Molecular Probes
The reactive aminomethyl group on the this compound scaffold serves as an effective handle for creating functionalized conjugates and molecular probes. By attaching the scaffold to other molecular entities, its properties can be combined with those of the attached molecule to create tools for research and diagnostics.
One common approach is the conjugation to amino acids or peptides. This is typically achieved using standard peptide coupling reagents such as 2-(3H- researchgate.netsmolecule.combeilstein-journals.orgtriazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (HATU) or a combination of N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). mdpi.com The carboxyl group of a protected amino acid is activated and then reacts with the primary amine of the pyridine derivative to form a stable amide bond. mdpi.com
The primary amine can also be used to initiate polymerization, leading to the formation of polymer-drug conjugates. For example, ω-amino-α-hydroxy-pMeOx has been used as a macroinitiator for the polymerization of N-carboxyanhydride protected amino acids, creating amphiphilic diblock copolymers. mdpi.com This strategy can be adapted to conjugate the pyridine scaffold to polymers like poly(2-oxazoline)s, potentially altering its solubility, stability, and pharmacokinetic profile. The development of such conjugates and probes is a key strategy for translating the properties of the core scaffold into practical applications, such as fluorescent probes for cell imaging. beilstein-journals.org
Table 5: Examples of Functionalized Conjugates and Probes
| Conjugated Moiety | Coupling Chemistry | Resulting Product |
|---|---|---|
| Amino Acids / Peptides | Amide bond formation (e.g., HATU, EDCI) mdpi.com | Peptide-Pyridine Conjugates |
| Polymers (e.g., Poly(2-oxazoline)) | Ring-Opening Polymerization Initiation mdpi.com | Polymer-Pyridine Conjugates |
Advanced Research Applications of 3 Aminomethyl N Ethylpyridin 2 Amine in Chemical Sciences
Strategic Utility in Complex Organic Synthesis
The intricate arrangement of functional groups in 3-(aminomethyl)-N-ethylpyridin-2-amine makes it a valuable asset in the field of organic synthesis, serving both as a foundational building block and as a reactive agent in transformative chemical processes.
As a Versatile Building Block for Diversified Structures
The presence of multiple reactive sites within this compound allows for its incorporation into a wide array of more complex molecular architectures. The primary amine of the aminomethyl group and the secondary amine can undergo various chemical modifications, making it a versatile scaffold for the synthesis of diverse heterocyclic compounds. Research has shown that aminopyridines, in general, are crucial precursors in the synthesis of pharmaceuticals and other biologically active molecules. The specific substitution pattern of this compound offers the potential to create unique chemical entities with tailored properties.
The pyridine (B92270) nitrogen and the exocyclic amino groups can act as nucleophiles, enabling reactions with a variety of electrophiles. This reactivity is fundamental to its role as a building block, facilitating the construction of larger, more elaborate molecules. For instance, the amino groups can be acylated, alkylated, or used in condensation reactions to form new carbon-nitrogen bonds, which are pivotal in the assembly of many organic compounds.
Application as a Reagent in Organic Transformations
Beyond its role as a structural component, this compound can also function as a reagent that facilitates or participates in organic transformations. The basic nature of the pyridine nitrogen and the amino groups allows it to act as a catalyst or a ligand in various chemical reactions.
Amine-containing ligands are widely used in transition metal catalysis to modulate the reactivity and selectivity of the metal center. The multiple nitrogen donor sites in this compound make it a potential chelating ligand for various metal ions. Such metal complexes can exhibit catalytic activity in a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The ethyl group on the secondary amine can also influence the steric and electronic environment of the coordinated metal, providing a means to fine-tune the catalyst's performance.
Contributions to Novel Materials Science and Engineering
The functional groups inherent in this compound also lend themselves to applications in the development of new materials with advanced properties.
Precursors for Advanced Polymers and Coatings
Polymers containing amine functionalities are of significant interest due to their diverse applications in areas such as adhesives, coatings, and drug delivery systems. The primary and secondary amine groups of this compound can serve as reactive sites for polymerization reactions. For example, they can react with monomers containing electrophilic groups like epoxides or isocyanates to form cross-linked polymer networks.
The incorporation of the pyridine moiety into a polymer backbone can impart unique properties to the resulting material, such as thermal stability, conductivity, and the ability to coordinate with metal ions. These properties are highly desirable for the creation of functional polymers and coatings with applications in electronics, catalysis, and separation technologies.
Components in Functional Nanomaterials
While specific research on the use of this compound in nanomaterials is limited, the general properties of aminopyridines suggest potential applications in this area. The amine groups can be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and reactivity. For instance, gold or silica (B1680970) nanoparticles can be coated with this compound to introduce amine functionalities, which can then be used for further conjugation with biomolecules or other functional units.
The pyridine ring can also play a role in the self-assembly of nanomaterials, directing the formation of ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. This bottom-up approach is a powerful strategy for the creation of complex nanostructures with tailored properties for applications in sensing, catalysis, and nanomedicine.
Methodological Advancements in Analytical Chemistry
In the realm of analytical chemistry, aminopyridines are recognized as a class of compounds that can present challenges in their detection and quantification, particularly at trace levels. The development of robust analytical methods for these compounds is crucial, especially in pharmaceutical analysis where they can be present as impurities.
Development as a Derivatizing Agent for Enhanced Detection
No specific studies have been found that describe the development or use of this compound as a derivatizing agent for the purpose of enhancing the detection of other molecules.
Applications in Chromatographic and Spectrometric Quantification
There is no available research data demonstrating the application of this compound in chromatographic or spectrometric quantification methods.
Molecular-Level Interactions in Biochemical Research
No published research was identified that investigates the molecular-level interactions of this compound in biochemical contexts.
Elucidation of Enzyme-Ligand Binding Mechanisms
There are no studies available that utilize this compound to elucidate enzyme-ligand binding mechanisms.
Studies on Molecular Recognition and Receptor Interactions
Research on the role of this compound in molecular recognition and receptor interaction studies has not been reported in the available scientific literature.
Investigation of Interactions with Biomolecules
There is no documented research on the investigation of interactions between this compound and other biomolecules.
Future Research Directions and Unexplored Avenues for 3 Aminomethyl N Ethylpyridin 2 Amine
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and optimization of novel molecules. For 3-(aminomethyl)-N-ethylpyridin-2-amine, AI and machine learning (ML) can be leveraged to predict its properties and guide the design of new derivatives with tailored functionalities. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) models can be developed to establish correlations between the chemical structure of pyridine (B92270) derivatives and their thermodynamic or biological properties. researchgate.net By training ML algorithms on datasets of similar compounds, it is possible to predict key parameters for this compound, such as solubility, lipophilicity, and potential toxicity, without the need for extensive initial experimentation. nih.govchemrevlett.com Recent advancements in deep learning, particularly with models like graph neural networks (GNNs) and transformers, allow for the automatic extraction of chemical features from molecular structures, leading to highly accurate predictions. nih.govacs.org
Furthermore, generative AI models, including recurrent neural networks (RNNs) and diffusion models, can be employed for de novo design. nih.govnih.gov These models can explore a vast chemical space to propose novel derivatives of this compound that are optimized for specific applications, such as binding to a biological target or exhibiting desired material properties. This in silico approach can drastically reduce the time and cost associated with traditional trial-and-error synthesis and screening. chemrevlett.com
| AI/ML Methodology | Specific Application | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Graph Neural Networks (GNNs) | Prediction of physicochemical properties (e.g., solubility, boiling point). nih.gov | Accurate estimation of key molecular descriptors. | Prioritization of synthetic targets and optimization of reaction conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling potential biological activity against specific targets. chemrevlett.com | Identification of derivatives with high predicted efficacy. | Accelerated hit-to-lead optimization in drug discovery. |
| Recurrent Neural Networks (RNNs) | De novo design of novel analogues with desired features. nih.gov | Generation of synthetically accessible molecules with optimized properties. | Discovery of novel compounds for materials science or medicinal chemistry. |
| Reaction Prediction Models | Forecasting outcomes of unexplored chemical transformations. | Identification of novel synthetic routes and potential side products. | Enhanced efficiency and safety in chemical synthesis planning. |
Exploration of Undiscovered Reactivity Patterns and Chemical Properties
The trifunctional nature of this compound—containing a pyridine nitrogen, a primary alkylamine, and a secondary arylamine—suggests a rich and complex reactivity profile that remains to be explored. The interplay between these groups could lead to novel chemical transformations.
The 2-aminopyridine (B139424) moiety is a well-established structural motif in medicinal chemistry and catalysis. wikipedia.orgnih.gov However, the presence of the additional aminomethyl group at the 3-position introduces a potent nucleophilic and coordinating site. Future research should investigate C-H amination reactions, which provide streamlined access to complex nitrogen-containing molecules. chemrxiv.orgchemrxiv.org The bifunctional nature of the molecule could be exploited in novel cascade reactions, where the different amine groups participate sequentially to build molecular complexity in a single step. chemrxiv.orgchemrxiv.org
Furthermore, the compound's structure is ideally suited for serving as a bifunctional or tridentate ligand in coordination chemistry. The pyridine nitrogen and the two exocyclic amino groups can coordinate to a single metal center or bridge multiple metal centers, creating unique coordination polymers or metal-organic frameworks (MOFs). Investigating the coordination chemistry of this ligand with various transition metals could yield novel catalysts for a range of organic transformations, such as asymmetric hydrogenation or polymerization. nih.govresearchgate.netresearchgate.net
| Area of Research | Hypothesized Reactivity/Property | Potential Outcome |
|---|---|---|
| Intramolecular Catalysis | The primary and secondary amines could act as internal bases or nucleophiles, catalyzing reactions at other sites on the molecule. | Discovery of novel cyclization or rearrangement reactions. |
| Coordination Chemistry | Acts as a tridentate N,N',N''-ligand for transition metals. researchgate.net | Formation of stable metal complexes with unique catalytic or material properties. researchgate.net |
| C-H Functionalization | Directed C-H activation or amination at the pyridine ring, guided by the amino substituents. chemrxiv.orgchemrxiv.org | Development of efficient methods for late-stage functionalization. |
| Supramolecular Chemistry | Multiple hydrogen bond donor and acceptor sites could facilitate self-assembly. | Creation of novel supramolecular structures like gels, liquid crystals, or capsules. |
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are paramount in modern chemical synthesis. rsc.org Future research should focus on developing sustainable and efficient routes to this compound and its derivatives, moving away from traditional, often harsh, synthetic methods.
Multicomponent reactions (MCRs) represent a powerful strategy in green chemistry, allowing for the construction of complex molecules like substituted 2-aminopyridines in a single, atom-economical step. rsc.orgnih.gov Developing a one-pot synthesis for this compound from readily available starting materials would significantly improve its accessibility. researchgate.netacs.org Methodologies utilizing environmentally benign solvents (like water or ethanol) or even solvent-free conditions, often assisted by microwave irradiation, could drastically reduce the environmental footprint of the synthesis. researchgate.netnih.gov
Another promising avenue is the use of transition-metal-free catalytic systems or earth-abundant metal catalysts (e.g., iron) to construct the substituted pyridine core. acs.orgresearchgate.net These approaches avoid the cost and toxicity associated with many heavy metal catalysts. Exploring photocatalytic or electro-synthetic methods could also provide milder and more energy-efficient pathways for key bond-forming steps.
| Methodology | Traditional Approach (Hypothetical) | Proposed Green Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Strategy | Multi-step synthesis with protection/deprotection steps. | One-pot, multi-component reaction (MCR). nih.gov | Higher atom economy, reduced waste, fewer purification steps. |
| Solvents | Use of chlorinated or polar aprotic solvents (e.g., DCM, DMF). | Ethanol, water, or solvent-free conditions. researchgate.netnih.gov | Reduced toxicity and environmental impact. |
| Catalysis | Stoichiometric reagents or precious metal catalysts (e.g., Palladium). | Catalyst-free, or use of earth-abundant metals (e.g., Iron). acs.orgresearchgate.net | Lower cost, reduced toxicity, improved sustainability. |
| Energy Input | Prolonged heating under reflux. | Microwave irradiation or photocatalysis. nih.gov | Shorter reaction times, lower energy consumption. |
Advanced Applications in Emerging Interdisciplinary Fields
The unique constellation of functional groups in this compound makes it a compelling candidate for applications beyond traditional organic chemistry, particularly in materials science and chemical biology.
In materials science, the molecule's ability to act as a multidentate ligand and its capacity for hydrogen bonding make it an excellent building block for functional materials. It could be incorporated into metal-organic frameworks (MOFs) to create materials with tailored porosity for gas storage or separation. As a bifunctional cross-linking agent, it could be used to synthesize novel polymers with enhanced thermal stability or specific mechanical properties.
In the realm of chemical biology and sensor technology, the aminopyridine core can be a platform for developing fluorescent probes or chemosensors. The amino groups can be functionalized with fluorophores, while the pyridine ring and its substituents can act as a recognition site for specific analytes (e.g., metal ions, anions, or biologically relevant small molecules). The binding event could trigger a measurable change in the fluorescence signal, enabling sensitive and selective detection. The bifunctional nature of the molecule could also be exploited in the design of catalysts where one part of the molecule binds a substrate while another part facilitates a chemical transformation. chemrxiv.orgrsc.org
| Interdisciplinary Field | Potential Application | Relevant Molecular Features |
|---|---|---|
| Materials Science | Building block for Metal-Organic Frameworks (MOFs) or Coordination Polymers. | Multiple metal coordination sites (pyridine-N, amino-N). |
| Catalysis | Bifunctional ligand for asymmetric synthesis. nih.gov | Chiral center potential, multiple donor atoms for metal binding. |
| Chemical Sensing | Scaffold for fluorescent chemosensors for metal ions or anions. | Lewis basic sites for analyte binding; modifiable for fluorophore attachment. |
| Supramolecular Chemistry | Component for self-assembling systems (e.g., organogels, liquid crystals). | Multiple hydrogen bond donor/acceptor sites. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
